molecular formula C26H31NO5 B558019 Fmoc-achpa CAS No. 130597-31-8

Fmoc-achpa

Cat. No.: B558019
CAS No.: 130597-31-8
M. Wt: 437,51 g/mole
InChI Key: NTQQMWZNOTYXHU-ZEQRLZLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-achpa: (9-fluorenylmethoxycarbonyl-aminocyclohexylpropionic acid) is a derivative of the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis. The Fmoc group is a protective group for amines in organic synthesis, particularly in the solid-phase synthesis of peptides. The this compound compound is specifically designed to protect the amino group of aminocyclohexylpropionic acid during peptide synthesis, ensuring that the desired reactions occur without interference from the amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-achpa typically involves the reaction of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) with aminocyclohexylpropionic acid. The reaction is carried out under Schotten-Baumann conditions, which involve the use of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide (DMF). The reaction proceeds through the nucleophilic attack of the amino group on the highly reactive Fmoc-Cl, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated peptide synthesizers and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: Fmoc-achpa is widely used in the synthesis of peptides, particularly in solid-phase peptide synthesis. It serves as a protective group for the amino group, allowing for the selective formation of peptide bonds without interference from the amino group .

Biology and Medicine: In biological and medical research, this compound is used in the synthesis of peptide-based drugs and biomolecules. Its use in solid-phase peptide synthesis allows for the efficient production of peptides with high purity and yield, which are essential for various therapeutic applications .

Industry: this compound is used in the pharmaceutical industry for the large-scale production of peptide-based drugs. Its role as a protective group in peptide synthesis ensures the efficient and selective formation of peptide bonds, which is crucial for the production of high-quality peptide drugs .

Mechanism of Action

The mechanism of action of Fmoc-achpa involves the protection of the amino group of aminocyclohexylpropionic acid during peptide synthesis. The Fmoc group is attached to the amino group, preventing it from participating in unwanted side reactions. The Fmoc group can be selectively removed using a base such as piperidine, allowing the amino group to participate in the desired peptide bond formation .

Comparison with Similar Compounds

Uniqueness: Fmoc-achpa is unique in its stability under acidic conditions and its selective removal under basic conditions. This makes it particularly useful in solid-phase peptide synthesis, where the selective protection and deprotection of amino groups are crucial for the efficient synthesis of peptides .

Properties

IUPAC Name

(3S,4S)-5-cyclohexyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO5/c28-24(15-25(29)30)23(14-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-24,28H,1-3,8-9,14-16H2,(H,27,31)(H,29,30)/t23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQQMWZNOTYXHU-ZEQRLZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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